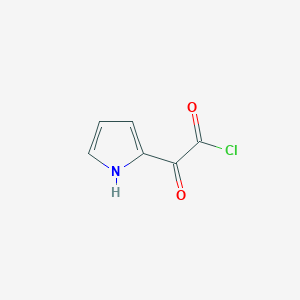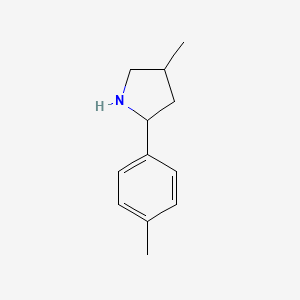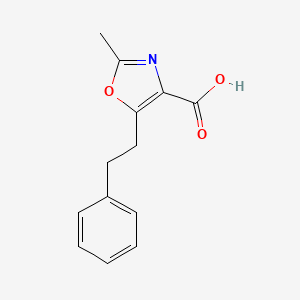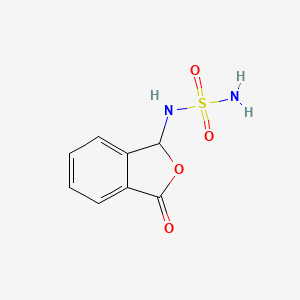![molecular formula C10H9NO4S B12872748 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure with carboxy(hydroxy)methyl and methylthio substituents. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. For 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole, a common synthetic route includes:
Cyclization Reaction: The reaction of 2-aminophenol with an aldehyde or carboxylic acid in the presence of an acid catalyst such as samarium triflate.
Substitution Reaction: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable cyclization reactions using readily available starting materials and catalysts. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Hydroxymethyl Derivatives: Formed through reduction reactions
Substituted Benzoxazoles: Formed through electrophilic substitution reactions
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar structure with sulfur replacing oxygen in the heterocyclic ring.
Benzimidazoles: Similar structure with nitrogen replacing oxygen in the heterocyclic ring.
Oxazoles: Similar structure but with different substituents on the ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carboxy(hydroxy)methyl and methylthio groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H9NO4S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-hydroxy-2-(7-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-8(6)15-9(11-5)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
InChI Key |
WCZUSKWEQJGKPV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)




![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
